molecular formula C10H18BrNO3 B12944111 tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate

Cat. No.: B12944111
M. Wt: 280.16 g/mol
InChI Key: ULEOVCBUDAWJPT-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO3. It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate typically involves the bromination of a precursor oxazepane compound. One common method includes the reaction of tert-butyl 1,4-oxazepane-4-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate depends on its specific applicationIn biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
  • tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
  • tert-Butyl 6-methyl-1,4-oxazepane-4-carboxylate

Comparison: tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. The bromine atom can be readily replaced by various nucleophiles, allowing the synthesis of a wide range of derivatives. In contrast, similar compounds like tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate lack this reactive site, limiting their versatility .

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7H2,1-3H3

InChI Key

ULEOVCBUDAWJPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)Br

Origin of Product

United States

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